molecular formula C30H32N2O4S B5121798 N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5121798
M. Wt: 516.7 g/mol
InChI Key: HXDVGLPEQYGWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide, commonly known as DBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBA is a sulfonamide-based compound that has been synthesized through a series of chemical reactions.

Scientific Research Applications

DBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DBA has been shown to have potent inhibitory activity against a range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. DBA has also been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of DBA is not fully understood. However, it is believed that DBA exerts its effects through the inhibition of various enzymes, including carbonic anhydrase and cholinesterases. DBA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DBA has been shown to have a range of biochemical and physiological effects. DBA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. DBA has also been shown to inhibit the activity of cholinesterases, which are involved in the breakdown of the neurotransmitter acetylcholine. DBA has also been shown to have potent anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBA is its potent inhibitory activity against a range of enzymes, making it a promising candidate for drug discovery and medicinal chemistry. However, one of the limitations of DBA is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of DBA. One potential direction is the development of novel DBA derivatives with improved solubility and potency. Another potential direction is the investigation of the potential therapeutic applications of DBA in various disease states, including inflammatory and oxidative stress-related diseases. Additionally, the elucidation of the mechanism of action of DBA may provide insights into the development of novel therapeutic strategies.

Synthesis Methods

DBA is synthesized through a series of chemical reactions that involve the reaction of 4-methoxybenzenesulfonyl chloride with 3-(dibenzylamino)-1-propanol in the presence of a base. The resulting product is then purified through column chromatography to obtain pure DBA. The synthesis method is relatively straightforward and has been optimized to obtain high yields of pure DBA.

properties

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O4S/c1-36-29-19-17-27(18-20-29)32(37(34,35)30-15-9-4-10-16-30)24-28(33)23-31(21-25-11-5-2-6-12-25)22-26-13-7-3-8-14-26/h2-20,28,33H,21-24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDVGLPEQYGWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.